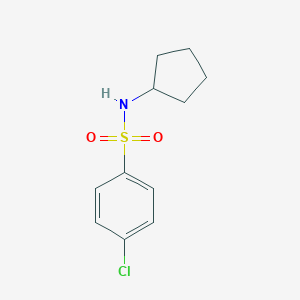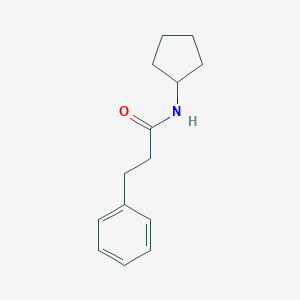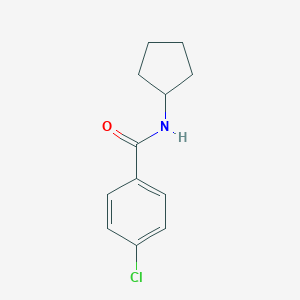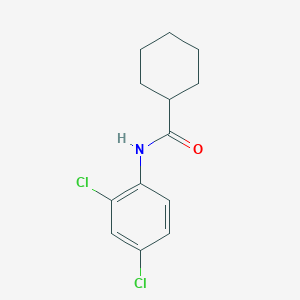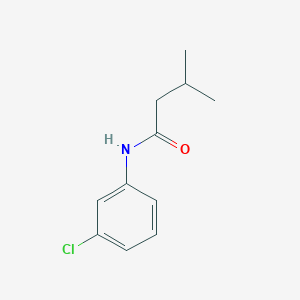
N-(3-chlorophenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-methylbutanamide, commonly known as Phenibut, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. Phenibut is a derivative of gamma-aminobutyric acid (GABA) and is used as a nootropic agent to improve cognitive function, reduce anxiety, and enhance mood. The purpose of
Wirkmechanismus
Phenibut works by binding to N-(3-chlorophenyl)-3-methylbutanamide receptors in the brain, which are responsible for inhibiting the activity of neurons. By binding to these receptors, Phenibut can increase N-(3-chlorophenyl)-3-methylbutanamide activity, leading to a reduction in anxiety and an improvement in mood. Additionally, Phenibut has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in motivation, pleasure, and reward.
Biochemical and Physiological Effects
Phenibut has been shown to have a number of biochemical and physiological effects. In animal studies, Phenibut has been shown to increase the activity of the antioxidant system, leading to a reduction in oxidative stress. Additionally, Phenibut has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Phenibut has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, Phenibut has a long half-life, which makes it ideal for studying its effects over an extended period of time. However, one limitation is that Phenibut can be toxic at high doses, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are a number of future directions for research on Phenibut. One area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. Additionally, more research is needed to fully understand the potential benefits and risks of Phenibut, including its long-term effects on cognitive function and mood. Finally, more research is needed to develop new and improved methods for synthesizing Phenibut, as well as other N-(3-chlorophenyl)-3-methylbutanamide derivatives, that are safer and more effective.
Synthesemethoden
Phenibut is synthesized by the reaction of 4-chloro-3-phenylbutyric acid with concentrated ammonia in the presence of a palladium catalyst. The resulting product is then converted to its hydrochloride salt form, which is the most commonly used form of Phenibut.
Wissenschaftliche Forschungsanwendungen
Phenibut has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve cognitive function, reduce anxiety, and enhance mood in animal studies. In humans, Phenibut has been used to treat anxiety, insomnia, and other conditions. However, more research is needed to fully understand the potential benefits and risks of Phenibut.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-5,7-8H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KLTDHMOBSBIUMK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



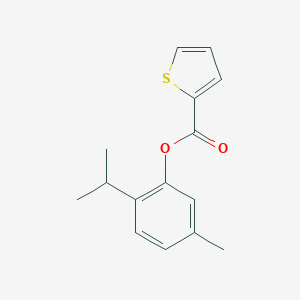
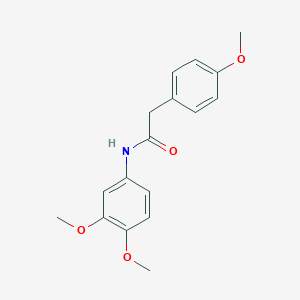
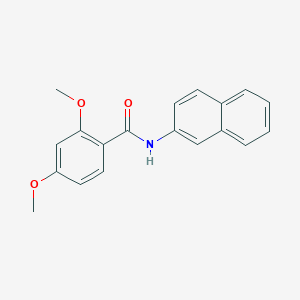
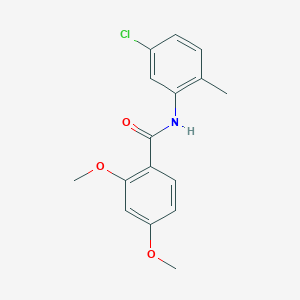
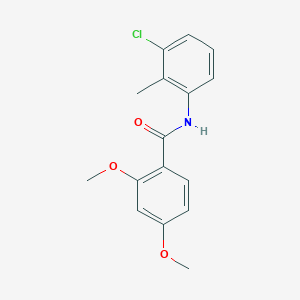
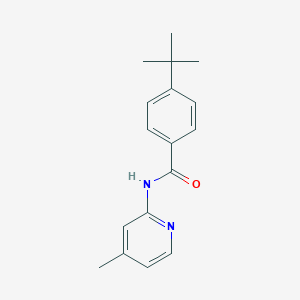
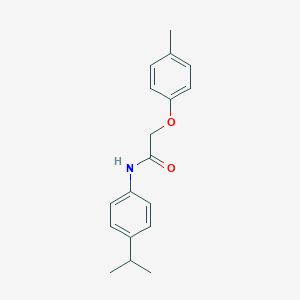
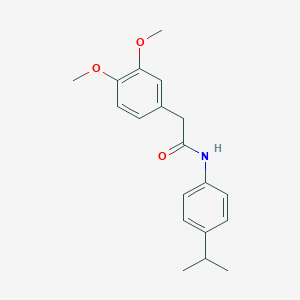
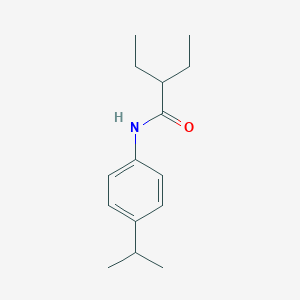
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
